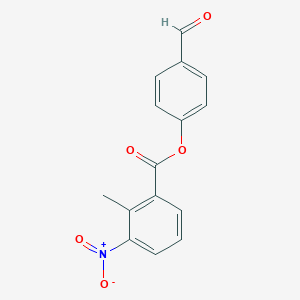

![molecular formula C18H30N2O3S B4539516 N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B4539516.png)

N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-ethoxybenzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions including aminohalogenation, as demonstrated in the unexpected synthesis of a novel compound through the reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2, leading to the formation of compounds with potential anticancer properties (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Another approach includes the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, yielding derivatives with varied alkyl/aralkyl halides indicating a broad spectrum for synthesis methodologies (M. Abbasi, M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo, 2018).

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds has been characterized using various spectroscopic techniques, revealing intricate details about their crystalline structure and bonding configurations. For instance, N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide was investigated using Hartree-Fock and density functional theory methods, providing insights into the harmonic vibrational frequencies and geometric parameters of the molecule (M. Karakaya, Y. Sert, S. Sreenivasa, P. A. Suchetan, Ç. Çırak, 2015).

Chemical Reactions and Properties

Chemical reactions involving N-aryl-2,5-dimethoxybenzenesulfonamides highlight the importance of sulfonamide moieties as pharmacophores. These reactions often result in the formation of compounds with varied supramolecular architectures, mediated by weak intermolecular interactions like hydrogen bonds, and have significant implications for pharmacological activities (K. Shakuntala, S. Naveen, N. K. Lokanath, P. A. Suchetan, M. Abdoh, 2017).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, crystalline structure, and melting points, are crucial for their applications. For example, the novel small molecule HIF-1 pathway inhibitor exhibits poor water solubility, indicating a need for further chemical modifications to optimize its pharmacological properties (J. Mun, A. Jabbar, N. Devi, Yuan Liu, Erwin G. Van Meir, M. Goodman, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of sulfonamide compounds, are influenced by their molecular structure. The study of derivatives of N-aryl-hydroxybenzenesulfonamide, for instance, aimed at finding potent fasciolicides, underscores the importance of chemical properties in determining the utility of these compounds (Shen Jun-ju, 2004).

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

A study by Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron through quantum chemical calculations and molecular dynamics simulations. This research highlights the potential of sulfonamide derivatives in corrosion inhibition, a crucial aspect in materials science and engineering (Kaya et al., 2016).

Structure-Activity Relationship in Cancer Therapeutics

Mun et al. (2012) investigated the structure-activity relationships of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, revealing how chemical modifications can enhance pharmacological properties towards the development of cancer therapeutics. This suggests sulfonamide derivatives' potential in medicinal chemistry for designing new cancer treatment drugs (Mun et al., 2012).

Synthesis and Characterization of Sulfonamide Molecules

Murthy et al. (2018) focused on the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, showcasing the process of bringing new chemical entities from concept to characterization, which is fundamental in drug development and material science (Murthy et al., 2018).

Anticancer and Antiviral Activities

Research by Zareef et al. (2007) and Zhang et al. (2010) on benzensulfonamide derivatives indicates their potential in developing novel therapeutic agents with anticancer and antiviral activities. These studies underline the diverse biological activities of sulfonamide derivatives, suggesting their utility in designing drugs with specific biological targets (Zareef et al., 2007); (Zhang et al., 2010).

properties

IUPAC Name |

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O3S/c1-4-23-17-6-8-18(9-7-17)24(21,22)19-10-5-11-20-13-15(2)12-16(3)14-20/h6-9,15-16,19H,4-5,10-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHVMHFHDPUJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CC(CC(C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-4-ethoxybenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chloro-3-nitrophenyl)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4539436.png)

![2-[(2-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-5-iodobenzamide](/img/structure/B4539443.png)

![methyl 3-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4539445.png)

![5-{3-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4539452.png)

![3-[(4-chlorobenzyl)thio]propanohydrazide](/img/structure/B4539453.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4539467.png)

![N-(2,4-dichlorophenyl)-2-({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4539472.png)

![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4539475.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(4-ethylphenyl)urea](/img/structure/B4539498.png)

![3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4539522.png)

![5-(3,4-dimethoxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4539530.png)